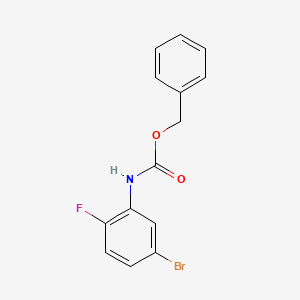

Benzyl (5-bromo-2-fluorophenyl)carbamate

CAS No.:

Cat. No.: VC13576157

Molecular Formula: C14H11BrFNO2

Molecular Weight: 324.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11BrFNO2 |

|---|---|

| Molecular Weight | 324.14 g/mol |

| IUPAC Name | benzyl N-(5-bromo-2-fluorophenyl)carbamate |

| Standard InChI | InChI=1S/C14H11BrFNO2/c15-11-6-7-12(16)13(8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

| Standard InChI Key | WKONXKBWUKZPFS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure is defined by three key components:

-

A benzyl group () attached to the oxygen of the carbamate functional group.

-

A carbamate bridge () connecting the benzyl group to the substituted phenyl ring.

-

A meta-bromo, ortho-fluoro-substituted phenyl ring, which introduces steric and electronic effects critical to its reactivity .

The IUPAC name, benzyl N-(5-bromo-2-fluorophenyl)carbamate, reflects this arrangement .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F | |

| InChIKey | WKONXKBWUKZPFS-UHFFFAOYSA-N |

Physicochemical Properties

Computed Properties

PubChem data highlight the compound’s physicochemical profile :

Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 3.4 | Computed via XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 38.3 Ų | Cactvs 3.4.8.18 |

| Melting Point | Not reported | – |

The relatively high XLogP3 value (3.4) suggests significant hydrophobicity, which may influence its pharmacokinetic behavior .

Biological Activity and Applications

Pharmaceutical Intermediate

Benzyl (5-bromo-2-fluorophenyl)carbamate serves as a precursor in synthesizing biologically active molecules:

-

Antibiotic Development: Used in the synthesis of Tedizolid, a second-generation oxazolidinone antibiotic effective against Gram-positive pathogens.

-

Aldose Reductase Inhibition: Structural analogs demonstrate potential in managing diabetic complications by inhibiting aldose reductase, an enzyme implicated in glucose metabolism disorders.

Structure-Activity Relationships (SAR)

-

Halogen Effects: The bromine atom enhances electrophilic aromatic substitution reactivity, while fluorine improves metabolic stability and membrane permeability .

-

Carbamate Role: The carbamate group may act as a prodrug moiety, enabling targeted release of active metabolites.

Comparative Analysis with Structural Analogs

Table 3: Structural Analog Comparison

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Benzyl (4-bromo-2-fluorophenyl)carbamate | Bromine at position 4 vs. 5 | |

| Benzyl (5-chloro-2-fluorophenyl)carbamate | Chlorine substitution |

The 5-bromo-2-fluoro substitution pattern in the title compound confers distinct electronic and steric properties compared to analogs, influencing its reactivity and biological interactions .

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Targeted Drug Delivery: Explore conjugation with nanoparticle carriers to enhance therapeutic efficacy.

-

Green Synthesis: Develop environmentally benign synthetic routes to reduce reliance on hazardous reagents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume